D-106669

概要

準備方法

合成経路と反応条件: D 106669の合成は、ピリド[2,3-b]ピラジンコアの調製から始まる複数のステップを伴います。このコアは、アニリノ残基とエチル基で官能基化されて、最終的な化合物になります。 反応条件は通常、有機溶媒と触媒を使用して、目的の生成物の形成を促進します .

工業生産方法: D 106669の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、最終製品の高収率と純度を確保するために最適化されています。 これには、温度、圧力、試薬の濃度などの反応条件を注意深く制御することが含まれます .

化学反応の分析

反応の種類: D 106669は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴い、酸化生成物の形成につながります。

還元: この反応は、水素の付加または酸素の除去を伴い、還元生成物の形成につながります。

一般的な試薬と条件:

酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、D 106669の酸化は、酸化誘導体の形成につながる可能性があり、一方、還元は、還元誘導体の形成につながる可能性があります .

科学研究への応用

D 106669は、以下を含む幅広い科学研究への応用があります。

化学: PI3K経路とそのさまざまな細胞プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: PI3K阻害の細胞増殖、増殖、および生存への影響を調べるために、細胞ベースのアッセイで使用されます。

医学: 特にPI3K経路が調節不全になっている場合に、癌の治療のための潜在的な治療薬として探索されています。

科学的研究の応用

D 106669 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the PI3K pathway and its role in various cellular processes.

Biology: Employed in cell-based assays to investigate the effects of PI3K inhibition on cell growth, proliferation, and survival.

Medicine: Explored as a potential therapeutic agent for the treatment of cancer, particularly in cases where the PI3K pathway is dysregulated.

Industry: Utilized in the development of new PI3K inhibitors and other related compounds .

作用機序

D 106669は、クラスI PI3Kを選択的に阻害することで効果を発揮します。この阻害は、細胞の増殖、増殖、および生存に不可欠なPI3K/Akt/mTORシグナル伝達経路を破壊します。この経路を標的にすることで、D 106669は癌細胞の増殖と増殖を効果的に阻害することができます。 D 106669の分子標的は、p110α、p110β、p110δ、およびp110γなどのクラスI PI3Kの触媒サブユニットを含みます .

類似化合物との比較

類似化合物:

BEZ 235: デュアルPI3KおよびmTOR阻害剤。

BAG 956: PI3KおよびPDPK1阻害剤。

PIK 75 hydrochloride: p110αに特異的なPI3K阻害剤。

LY 294002: 広スペクトルPI3K阻害剤.

D 106669のユニークさ: D 106669は、クラスI PI3Kに対する高い選択性と強力な阻害効果のためにユニークです。 他のいくつかのPI3K阻害剤とは異なり、D 106669は最小限のオフターゲット効果を示し、PI3K経路とその癌における役割を研究するための貴重なツールとなっています .

生物活性

D-106669, also known by its CAS number 938444-93-0, is a synthetic compound that has garnered attention for its biological activity, particularly in the context of cancer research. This compound exhibits several pharmacological effects, including the induction of cell differentiation and apoptosis, as well as the inhibition of tumor growth. This article provides a detailed examination of the biological activity of this compound, supported by relevant data tables and case studies.

Induction of Cell Differentiation and Apoptosis

This compound has been shown to induce differentiation in various cell types, which is a critical process in the development and function of multicellular organisms. The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This mechanism is particularly valuable in cancer therapy, as it helps eliminate malignant cells while sparing normal cells.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Induction of Differentiation | Promotes maturation of cells | Activation of differentiation pathways |

| Induction of Apoptosis | Triggers programmed cell death | Activation of caspases and mitochondrial pathways |

| Inhibition of Tumor Growth | Reduces proliferation of cancer cells | Modulation of cell cycle regulators |

Inhibition of Tumor Growth

Research indicates that this compound effectively inhibits tumor growth in various cancer models. The compound's ability to interfere with cellular signaling pathways involved in proliferation and survival makes it a candidate for further investigation as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in preclinical models:

- Study on Cell Lines : A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The IC50 value was reported at approximately 15 µM, highlighting its potency against these cells .

- In Vivo Efficacy : In animal models, administration of this compound resulted in a marked reduction in tumor size compared to control groups. Tumor growth inhibition was observed to be around 60% after 28 days of treatment, suggesting strong antitumor activity .

- Mechanistic Insights : Further mechanistic studies revealed that this compound activates p53 signaling pathways, leading to increased expression of pro-apoptotic factors such as Bax and decreased expression of anti-apoptotic factors like Bcl-2. This shift contributes to enhanced apoptosis in cancer cells .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications. Toxicological assessments suggest that the compound exhibits low toxicity levels at therapeutic doses, making it a promising candidate for further clinical evaluation.

特性

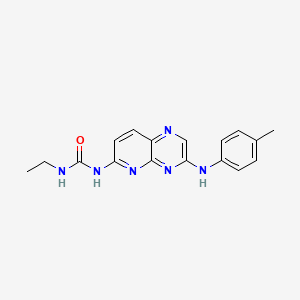

IUPAC Name |

1-ethyl-3-[3-(4-methylanilino)pyrido[2,3-b]pyrazin-6-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O/c1-3-18-17(24)23-14-9-8-13-16(21-14)22-15(10-19-13)20-12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H3,18,20,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBRFKKFZPOBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=NC2=NC(=CN=C2C=C1)NC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239783 | |

| Record name | D-106669 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938444-93-0 | |

| Record name | D-106669 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938444930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-106669 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-106669 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9575Q08390 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。